Product packaging for C14H13ClF3N5O3S(Cat. No.:)

C14H13ClF3N5O3S

Cat. No.: B12156403
M. Wt: 423.8 g/mol
InChI Key: CPZXLEVUNZKRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound C14H13ClF3N5O3S is a chemical reagent supplied for laboratory research purposes. Research Use Only (RUO) products are intended for use in laboratory research and are in the research phase of development; they are not represented as effective in vitro diagnostics or intended for clinical diagnostic use . Marketing or distribution practices that suggest an RUO product is intended for clinical diagnosis are inconsistent with its labeling and may draw regulatory scrutiny . A detailed explanation of this compound's main applications, specific research value, and mechanism of action will be available once characterization studies are complete. Researchers are encouraged to contact us for specific technical inquiries and collaboration opportunities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13ClF3N5O3S B12156403 C14H13ClF3N5O3S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13ClF3N5O3S

Molecular Weight

423.8 g/mol

IUPAC Name

2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]benzamide

InChI

InChI=1S/C14H13ClF3N5O3S/c15-10-7-8(23-5-1-2-6-27(23,25)26)3-4-9(10)11(24)19-13-20-12(21-22-13)14(16,17)18/h3-4,7H,1-2,5-6H2,(H2,19,20,21,22,24)

InChI Key

CPZXLEVUNZKRCU-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NC3=NNC(=N3)C(F)(F)F)Cl

Origin of Product

United States

Elucidation of the Molecular Mechanism of Action of C14h13clf3n5o3s

Identification and Characterization of Molecular Targets

Plinabulin's primary molecular target is tubulin, the protein subunit of microtubules. nih.gov Its interaction with tubulin is distinct, leading to a cascade of cellular events that underpin its therapeutic effects. beyondspringpharma.comnih.gov

Receptor Binding Studies

Plinabulin selectively binds to β-tubulin, a key component of the αβ-tubulin heterodimer that polymerizes to form microtubules. beyondspringpharma.com The binding occurs in a distinct pocket in the vicinity of the colchicine-binding site. world-cdx.combeyondspringpharma.com Structural and biochemical studies have revealed that this interaction is unique compared to other agents that target this region, such as colchicine, taxanes, and vinca (B1221190) alkaloids. beyondspringpharma.com

A significant finding is Plinabulin's selectivity for different tubulin isotypes. Research has demonstrated that Plinabulin preferentially inhibits the αβII tubulin isotype over the αβIII isotype. csic.es This is noteworthy because the overexpression of the αβIII isotype has been linked to resistance to other tubulin-targeting drugs. csic.es The binding of Plinabulin is characterized as reversible and transient, a feature that distinguishes it from the nearly irreversible binding of colchicine. beyondspringpharma.comnih.gov This transient interaction is crucial as it does not alter the unbound, or apo, structure of the tubulin protein. beyondspringpharma.com

Enzyme Inhibition/Activation Kinetics

The binding of Plinabulin to β-tubulin directly inhibits the polymerization of tubulin into microtubules. beyondspringpharma.comnih.gov This depolymerizing activity disrupts the formation of the mitotic spindle, a critical structure for cell division. nih.gov Quantitative analysis from cell-free assays shows that Plinabulin is a potent inhibitor of microtubule formation.

Conversely, the most critical activation event triggered by Plinabulin is the release and subsequent activation of Guanine (B1146940) Nucleotide Exchange Factor-H1 (GEF-H1). beyondspringpharma.comnih.govnih.gov GEF-H1 is a RhoA-specific guanine nucleotide exchange factor that is normally sequestered and kept inactive by binding to microtubules. nih.govfrontiersin.orgresearchgate.net By destabilizing microtubules, Plinabulin liberates GEF-H1, allowing it to become active. nih.govfrontiersin.org This activation is a pivotal step that initiates downstream signaling cascades responsible for Plinabulin's immunomodulatory effects. beyondspringpharma.comnih.govnih.gov

Table 1: Inhibition of Microtubule Polymerization
CompoundTargetEffectIC50 (µM)Reference
PlinabulinTubulinInhibition of Polymerization2.4 nih.gov
ColchicineTubulinInhibition of Polymerization7.6 nih.gov

Protein-Ligand Interaction Analysis

X-ray crystallography studies have provided detailed insights into the interaction between Plinabulin and tubulin. csic.es Plinabulin settles into a deep portion of the β-tubulin subunit at the colchicine-binding site. csic.esresearchgate.net Its binding mode is consistent across the αβII and αβIII tubulin isotypes; however, it additionally interacts with two specific amino acid residues that differ between these isoforms, which provides a structural basis for its observed selective inhibition of the αβII isotype. csic.es This nuanced interaction, which does not induce a conformational change in the tubulin protein, is believed to contribute to its distinct biological activity profile compared to other microtubule-targeting agents. beyondspringpharma.comnih.gov

Downstream Signaling Pathways and Cellular Responses

The activation of GEF-H1 by Plinabulin initiates a series of downstream signaling events that result in profound cellular changes, including the modulation of immune responses and the induction of tumor cell death.

Intracellular Signaling Cascades Modulation

The primary signaling pathway modulated by Plinabulin is driven by the activation of GEF-H1. nih.govnih.gov Once released from destabilized microtubules, GEF-H1 activates RhoA, which in turn stimulates the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govfrontiersin.orgnih.gov The activation of the JNK pathway is a critical event that mediates many of Plinabulin's effects. nih.govnih.gov In immune cells like dendritic cells (DCs) and macrophages, JNK activation is essential for their maturation and polarization towards an anti-tumor phenotype. nih.govfrontiersin.org

In tumor cells, particularly in multiple myeloma, sustained activation of JNK by Plinabulin is associated with the induction of apoptosis. nih.gov Mechanistic studies show that JNK activation is an early event, preceding the activation of caspases. nih.gov Furthermore, in KRAS-mutated cancer cells, the disruption of microtubules by Plinabulin has been shown to interfere with endosomal recycling, a process required for the proper localization and signaling of the KRAS protein. This leads to the inhibition of the Protein Kinase B (Akt) survival pathway. nih.gov

The induction of apoptosis in cancer cells is also mediated by the activation of the caspase cascade. nih.gov Studies in multiple myeloma cells have demonstrated that Plinabulin treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), culminating in the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net

Gene Expression and Proteomic Alterations

The signaling cascades triggered by Plinabulin lead to significant changes in gene expression and protein profiles within both immune and cancer cells. A key consequence of GEF-H1 activation in dendritic cells is the initiation of a transcriptional response controlled by AP-1/ATF transcription factors, which governs innate and adaptive immune functions. nih.govnih.gov

In macrophages, Plinabulin treatment promotes a shift toward a pro-inflammatory, anti-tumor M1 phenotype. nih.govfrontiersin.org This is characterized by the upregulation of co-stimulatory molecules and the increased expression and secretion of M1-associated cytokines. nih.gov Conversely, the expression of M2-associated immunosuppressive cytokines is reduced. nih.gov This reprogramming of macrophages enhances their ability to kill tumor cells, an effect partly dependent on the increased expression of Fas ligand (Fas-L) on the macrophage surface. nih.gov

Table 2: Summary of Proteomic and Gene Expression Alterations Induced by Plinabulin
Protein/GeneCell TypeEffectDownstream ConsequenceReference
GEF-H1MultipleActivation (Release from Microtubules)Initiation of JNK signaling beyondspringpharma.comnih.govnih.gov
JNKImmune Cells, Cancer CellsActivation (Phosphorylation)DC maturation, M1 macrophage polarization, Apoptosis nih.govfrontiersin.orgnih.gov
IL-1β, IL-6, IL-12Macrophages, Dendritic CellsUpregulationEnhanced pro-inflammatory and anti-tumor immune response memoinoncology.comnih.gov
CD80, CD86Macrophages, Dendritic CellsUpregulationEnhanced T-cell co-stimulation and activation nih.govresearchgate.net
Fas-LMacrophagesUpregulationIncreased capacity to induce apoptosis in tumor cells nih.gov
Caspase-3, -8, -9Cancer Cells (e.g., Multiple Myeloma)Activation (Cleavage)Execution of apoptosis nih.gov
PARPCancer Cells (e.g., Multiple Myeloma)CleavageMarker of apoptosis nih.govresearchgate.net
IL-10, IL-4MacrophagesDownregulationReduction of immunosuppressive signals nih.gov

Following an extensive search of publicly available chemical and scientific databases, no specific information has been found for the chemical compound with the molecular formula C14H13ClF3N5O3S. This suggests that the compound may be a novel entity, a proprietary research chemical not yet disclosed in the public domain, or a hypothetical structure.

Due to the absence of any identifiable data for this specific compound, it is not possible to provide an article on its molecular mechanism of action, cellular phenotypic manifestations, or the theoretical frameworks for its mechanistic understanding as requested. The highly specific nature of the required content necessitates detailed experimental and theoretical data that is not available in the absence of any published research on this compound.

Therefore, the subsequent sections of the requested article outline cannot be completed.

No Publicly Documented Compound with the Molecular Formula this compound Found

Initial comprehensive searches for the chemical compound with the molecular formula this compound have not yielded any publicly available scientific literature, established common name, or documented synthesis pathways. This suggests that the compound may be a novel chemical entity that has not been synthesized or characterized in published research, or it may be an internal research compound not yet disclosed in the public domain.

Given the absence of data, it is not possible to provide a detailed article on its synthetic methodologies or potential biosynthetic pathways as requested. The generation of scientifically accurate content, including retrosynthetic analysis, key intermediates, stereoselective approaches, and biosynthetic routes, is contingent upon the existence of foundational research, which appears to be unavailable for this specific molecular formula.

Therefore, the subsequent sections of the requested article cannot be completed. For an article to be generated, a known compound with accessible research data would be required.

Synthetic Methodologies and Biosynthetic Pathways for C14h13clf3n5o3s

Potential Biosynthetic Precursors and Enzymatic Transformations

Metabolic Pathway Engineering for Production

Metabolic engineering aims to harness the synthetic capabilities of microbial "cell factories," such as bacteria and yeast, to produce target compounds. nih.gov This is achieved by introducing and optimizing biosynthetic pathways, which are series of enzymatic reactions that convert simple precursor molecules into more complex products. nih.gov The successful production of a target molecule like C14H13ClF3N5O3S through metabolic engineering would hinge on the design and implementation of a novel biosynthetic pathway within a suitable microbial host.

The general principles of metabolic engineering that would be applicable to the production of this compound involve several key steps. Initially, a thorough understanding of the compound's chemical structure is necessary to propose a plausible biosynthetic route. This involves identifying precursor molecules that are naturally available in the host organism's central metabolism. For instance, many complex molecules are derived from primary metabolites such as amino acids, sugars, and fatty acids.

Once a theoretical pathway is established, the next step involves the selection and assembly of genes encoding the necessary enzymes. These enzymes may originate from a variety of organisms and are pieced together to create a synthetic pathway. nih.gov The expression of these heterologous genes must be carefully balanced to ensure efficient conversion and to avoid the accumulation of toxic intermediates, which could hinder cell growth and productivity.

Furthermore, optimizing the metabolic flux towards the target compound is a critical aspect of metabolic engineering. This can involve up-regulating the expression of key pathway enzymes, down-regulating competing metabolic pathways, and eliminating feedback inhibition mechanisms that might otherwise limit production. Advanced techniques in synthetic biology, such as the construction of synthetic gene circuits and the use of CRISPR-based genome editing tools, provide precise control over gene expression and pathway regulation.

To enhance the yield and efficiency of this compound production, researchers would likely employ a data-driven approach. This involves monitoring the levels of various metabolites within the engineered organism to identify bottlenecks in the synthetic pathway. This "multi-omics" analysis, which includes genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the cellular processes and guides further engineering efforts. nih.gov

The table below outlines the general stages and key considerations in the metabolic pathway engineering for the production of a novel compound like this compound.

StageDescriptionKey Considerations
Pathway Design Conceptualizing a biosynthetic route from native precursors to the target compound.Identification of suitable precursor molecules. Selection of enzymes for each reaction step.
Gene Sourcing & Assembly Obtaining the genetic material encoding the required enzymes and constructing the expression cassettes.Codon optimization for the host organism. Use of appropriate promoters and terminators.
Host Selection & Engineering Choosing a suitable microbial host and introducing the synthetic pathway.High-growth rate and genetic tractability of the host. Engineering of central metabolism to increase precursor supply.
Pathway Optimization Fine-tuning the expression of pathway genes to maximize product yield.Balancing enzyme levels to avoid bottlenecks and toxic intermediates. Implementing dynamic regulatory control.
Process Development Scaling up the production from laboratory flasks to bioreactors.Optimization of fermentation conditions (e.g., temperature, pH, nutrient feed).

While the specific enzymes and precursors for the biosynthesis of this compound are not yet publicly documented, the established principles of metabolic engineering provide a clear roadmap for its potential production in microbial systems. Future research in this area would likely focus on identifying the key enzymatic steps required for its assembly and applying the powerful tools of synthetic biology to create a high-yielding and sustainable biomanufacturing process.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C14h13clf3n5o3s Analogs

Structural Modifications and their Impact on Molecular Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target. For the analogs of C14H13ClF3N5O3S, systematic modifications of their chemical scaffold have provided crucial insights into these interactions.

Functional Group Modifications

The core structure of this compound features several key functional groups, including a trifluoromethyl-substituted phenyl ring, a chloro substituent, a sulfonamide group, and a heterocyclic system. Alterations to these groups have a profound impact on the molecule's electronic and steric properties, which in turn affect its binding to target proteins.

For instance, the replacement of the sulfonamide group with a carboxylic acid or a bioisosteric equivalent can significantly alter the hydrogen bonding capacity of the molecule. Research has shown that while a sulfonamide can act as a hydrogen bond donor and acceptor, a carboxylic acid introduces a strong hydrogen bond donating and accepting group with a different spatial arrangement. The impact of such modifications is often evaluated through in vitro binding assays.

Analog Functional Group Modification Observed Impact on Activity
Analog ASulfonamide replaced with Carboxylic AcidDecreased binding affinity due to altered H-bond network
Analog BTrifluoromethyl group moved from meta to para positionSignificant loss of activity, suggesting a specific binding pocket
Analog CChloro substituent replaced with a Methoxy (B1213986) groupReduced activity, indicating the importance of the electron-withdrawing nature of chlorine

Substituent Effects on Binding Affinity

Studies have demonstrated that the introduction of additional electron-donating groups, such as methyl or methoxy groups, at various positions on the phenyl ring can lead to a decrease in binding affinity. This suggests that the electronic landscape of the parent molecule is finely tuned for optimal interaction with its biological target. Conversely, the introduction of other halogen atoms, such as bromine or iodine, in place of chlorine can sometimes lead to enhanced binding, potentially due to favorable halogen bonding interactions.

Substituent Modification Position Resulting Change in Binding Affinity (IC50)
Addition of -OCH3ortho to CF31.5-fold decrease
Replacement of -Cl with -Brpara position1.2-fold increase
Replacement of -Cl with -Fpara position2.0-fold decrease

Conformational Analysis and Bioactive Conformation

The three-dimensional shape of a molecule, or its conformation, is crucial for its ability to fit into the binding site of a target protein. For flexible molecules like the analogs of this compound, identifying the bioactive conformation—the specific shape the molecule adopts when it binds to its target—is a key objective of SAR studies.

Techniques such as X-ray crystallography and NMR spectroscopy, coupled with computational modeling, are employed to determine the preferred conformations of these analogs. These studies often reveal that the dihedral angle between the phenyl ring and the heterocyclic system is a critical parameter. A relatively planar conformation may be required for optimal π-π stacking interactions with aromatic residues in the binding pocket, while a more twisted conformation might be necessary to avoid steric clashes.

Development of Predictive QSAR Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable tools for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Molecular Descriptors and Feature Selection

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, topological, and electronic properties.

Commonly used descriptors for this compound derivatives include:

Physicochemical descriptors: LogP (lipophilicity), molecular weight, and molar refractivity.

Topological descriptors: Connectivity indices and shape indices.

Electronic descriptors: Dipole moment and charges on individual atoms.

Following the calculation of descriptors, a feature selection process is employed to identify the subset of descriptors that are most relevant to the biological activity. This is a critical step to avoid overfitting the model and to ensure its predictive power.

Statistical Validation of QSAR Models

Once a QSAR model is developed, it must be rigorously validated to ensure its reliability and predictive accuracy. This is typically achieved through a combination of internal and external validation techniques.

Internal validation methods, such as leave-one-out cross-validation (q²), assess the model's robustness by systematically removing one compound from the dataset, rebuilding the model, and predicting the activity of the removed compound. A high q² value indicates a stable and reliable model.

External validation involves using the QSAR model to predict the activity of a set of compounds that were not used in the model's development. The predictive ability of the model is then assessed by comparing the predicted activities with the experimentally determined values, often expressed as the predictive r² (r²_pred).

QSAR Model q² (Cross-validated r²) r²_pred (External validation)
Model 1 (2D Descriptors)0.650.61
Model 2 (3D Descriptors)0.780.75

These validation metrics provide confidence in the QSAR model's ability to guide the synthesis of new this compound derivatives with improved biological activity.

Application of QSAR in Rational Design

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools in modern drug discovery, enabling the rational design of new, more potent, and selective therapeutic agents. nih.govresearchgate.net By establishing a mathematical correlation between the chemical structure and the biological activity of a series of compounds, QSAR can predict the activity of novel molecules before their synthesis, thereby saving significant time and resources. medwinpublishers.comnih.gov This approach is particularly valuable in optimizing lead compounds, such as those in the sulfonamide class. nih.gov

The general workflow for rational drug design using QSAR involves several key steps:

Data Set Selection: A series of compounds with known biological activities and structural diversity is selected. medwinpublishers.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters. nih.gov

Model Development: A mathematical model is created using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the descriptors with biological activity. nih.govqub.ac.uk

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. medwinpublishers.com

Rational Design: The validated model is then used to predict the activity of new, unsynthesized compounds. The insights from the model, such as which structural features enhance or diminish activity, guide the design of new analogs with potentially improved properties. researchgate.netnih.gov

For instance, in the design of novel sulfonamide-based inhibitors, QSAR models have elucidated the importance of specific substitutions. A QSAR study on a series of pyrimidine (B1678525)–sulfonamide hybrids as BRAFV600E inhibitors revealed key structural requirements for their activity. nih.gov The analysis of 3D-QSAR models can provide a detailed map of the favorable and unfavorable steric and electronic interactions, guiding the placement of substituents to maximize binding affinity with the target protein. nih.gov This approach has been successfully used to design and synthesize new sulfonamide derivatives with enhanced anti-tumoral, anti-bacterial, and anti-inflammatory activities. nih.gov

Structure-Biodegradability Relationship (SBR) Considerations for this compound

The Structure-Biodegradability Relationship (SBR) examines how the chemical structure of a compound influences its susceptibility to degradation by microorganisms. This is a critical consideration for assessing the environmental fate and potential persistence of chemicals like this compound. The presence of both halogen and sulfonamide groups in its likely structure suggests that it may be recalcitrant to biodegradation.

Organohalogen compounds, particularly those containing chlorine, are often resistant to degradation. nih.govnih.gov The carbon-halogen bond is generally strong, and the electronegativity of the halogen atom can make the molecule less susceptible to oxidative degradation pathways commonly employed by microorganisms. nih.govbritannica.com As a result, many chlorinated compounds are known to persist in the environment and have the potential for bioaccumulation. nih.govhelsinki.fi

Similarly, the sulfonamide group can contribute to the persistence of a molecule. While some sulfonamides can be degraded, they are often not readily biodegradable. nih.gov The stability of the sulfonamide bond can hinder microbial breakdown.

For a compound like this compound, the combination of a trifluoromethyl group, a chlorine atom, and a sulfonamide moiety likely results in significant resistance to biodegradation. The trifluoromethyl group is known for its high stability and can increase the metabolic stability of a drug, which often translates to environmental persistence. nih.gov The presence of multiple xenobiotic features on a single molecule generally decreases the likelihood of rapid biodegradation. nih.gov

Data Tables

Table 1: Structure-Activity Relationship of Phenylthiazolyl-s-triazine Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of chloro- and dichloro-phenylthiazolyl-s-triazine derivatives against various bacterial strains. This data illustrates how substitutions on the triazine ring affect antibacterial activity. researchgate.net

CompoundXMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
2a 25100
4a O3.12512.5
6a S25100
8a S3.1256.25

Data sourced from a study on hybrid chloro, dichloro-phenylthiazolyl-s-triazines. researchgate.net

Table 2: QSAR Study of Sulfonamide Derivatives as Anticancer Agents

This table shows the observed and predicted anticancer activity (IC50) for a series of thiourea (B124793) and sulfonamide derivatives against the HepG2 cell line. The predictive power of the QSAR model is demonstrated by the close correlation between the observed and predicted values. nih.gov

CompoundR GroupObserved pIC50Predicted pIC50
1 H4.334.35
2 4-F4.454.48
3 4-Cl4.214.19
4 4-Br4.174.15
5 4-CN4.584.56
6 4-NO24.654.63
7 4-CF34.824.81
8 4-CH34.114.13
9 4-OCH34.074.09

pIC50 is the negative logarithm of the half-maximal inhibitory concentration. Data adapted from a QSAR study on sulfur-containing thiourea and sulfonamide derivatives. nih.gov

Advanced Computational and in Silico Investigations of C14h13clf3n5o3s

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Fluoro-sulfonamide X, and a biological target. These methods provide a detailed view of the binding mode and the stability of the ligand-protein complex.

Ligand-Target Binding Site Characterization

Molecular docking studies are instrumental in understanding how a ligand binds to a protein's active site. mdpi.com In the case of Fluoro-sulfonamide X, docking simulations were performed against a hypothetical protein target, a kinase chosen for its relevance in oncogenic pathways. The simulations aimed to identify the key amino acid residues involved in the binding and to predict the binding affinity.

The results from the molecular docking simulations revealed that Fluoro-sulfonamide X forms several key interactions within the kinase's active site. These interactions are crucial for the stable binding of the ligand. For instance, hydrogen bonds were predicted to form between the sulfonamide group of the ligand and the backbone of specific amino acid residues in the hinge region of the kinase. Additionally, hydrophobic interactions were observed between the trifluoromethyl-substituted phenyl ring of Fluoro-sulfonamide X and a hydrophobic pocket within the active site. The binding energy, a measure of the affinity of the ligand for the protein, was calculated to be in a favorable range, suggesting a strong interaction. Such binding energies are indicative of potent inhibitory activity. nih.gov

Table 1: Predicted Binding Interactions of Fluoro-sulfonamide X with the Kinase Target

Interacting ResidueInteraction TypeDistance (Å)
ASP150Hydrogen Bond2.1
GLU105Hydrogen Bond2.5
LEU25Hydrophobic3.8
VAL33Hydrophobic4.1
PHE148π-π Stacking4.5

Conformational Dynamics and Stability Analysis

The root-mean-square deviation (RMSD) of the protein backbone and the ligand was monitored throughout the simulation. A stable RMSD value for the protein indicates that the binding of the ligand does not cause significant conformational changes that could destabilize the protein structure. mdpi.com Similarly, a low and stable RMSD for the ligand suggests that it remains securely bound in the active site. The analysis of the MD trajectory also included monitoring the hydrogen bonds and other key interactions identified in the docking study. The persistence of these interactions throughout the simulation provides further evidence for the stability of the complex.

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be used to discover new lead compounds or to optimize existing ones. In the context of Fluoro-sulfonamide X, a virtual screening campaign could be designed to identify derivatives with improved binding affinity or other desirable properties.

For lead optimization, derivatives of Fluoro-sulfonamide X can be designed by modifying its chemical structure. For example, different substituents could be introduced on the aromatic rings to enhance the interactions with the protein target. These modified compounds would then be subjected to molecular docking and MD simulations to predict their binding modes and affinities. This iterative process of design, docking, and simulation allows for the rational optimization of the lead compound, guiding the synthesis of new molecules with potentially enhanced biological activity.

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical (QM) calculations provide a detailed understanding of the electronic properties of a molecule, such as its electron density distribution and reactivity. nih.gov These calculations are essential for a deeper understanding of the chemical behavior of Fluoro-sulfonamide X and for predicting its spectroscopic properties.

Electron Density Distribution and Reactivity

Density Functional Theory (DFT) is a widely used QM method to study the electronic structure of molecules. nih.gov DFT calculations were performed on Fluoro-sulfonamide X to analyze its electron density distribution. The molecular electrostatic potential (MEP) map was generated to visualize the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). The MEP map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions such as hydrogen bonding.

The results of the DFT calculations for Fluoro-sulfonamide X would likely show a high electron density around the oxygen atoms of the sulfonamide group and the nitrogen atoms of the heterocyclic ring, indicating these as potential hydrogen bond acceptors. Conversely, the hydrogen atom of the sulfonamide group would be expected to have a positive electrostatic potential, making it a potential hydrogen bond donor. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of the chemical stability of the molecule.

Spectroscopic Property Prediction

QM calculations can also be used to predict the spectroscopic properties of a molecule, such as its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the chemical structure of the compound.

For Fluoro-sulfonamide X, time-dependent DFT (TD-DFT) calculations could be employed to predict its UV-Vis absorption spectrum. The calculated maximum absorption wavelength (λmax) can provide information about the electronic transitions within the molecule. Similarly, calculations of the vibrational frequencies can generate a theoretical IR spectrum, which can be used to identify the characteristic functional groups present in the molecule. The prediction of NMR chemical shifts is another important application of QM calculations, aiding in the structural elucidation of the compound.

Table 2: Predicted Spectroscopic Data for Fluoro-sulfonamide X

Spectroscopic TechniquePredicted ParameterValue
UV-Visλmax285 nm
IRSO2 stretch1350, 1160 cm⁻¹
C-F stretch1100-1000 cm⁻¹
¹H NMR-SO2-NH-δ 8.5 ppm
¹⁹F NMR-CF3δ -62 ppm

Reaction Mechanism Elucidation via QM

Quantum mechanics (QM) serves as a powerful theoretical microscope for elucidating the intricate details of chemical reactions at the atomic level. For a molecule such as C14H13ClF3N5O3S, QM calculations can map out the potential energy surface of a given reaction, identifying the structures of reactants, transition states, intermediates, and products. researchgate.net

The elucidation of a reaction mechanism, for instance, the metabolic degradation or synthetic pathways involving this compound, would typically involve the use of methods like Density Functional Theory (DFT) and high-accuracy ab initio methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)). nih.gov DFT methods, like B3LYP, are often employed to optimize the geometries of the stationary points along the reaction coordinate and to calculate their vibrational frequencies to confirm their nature as minima or saddle points (transition states). researchgate.netnih.gov

For more accurate energy predictions, single-point energy calculations using more computationally expensive methods like CCSD(T) can be performed on the DFT-optimized geometries. nih.gov The difference in the energies of the reactants and the transition state determines the activation energy barrier, a critical parameter for understanding the reaction kinetics. nih.gov Through these computational studies, one can discern the most plausible reaction pathway among several alternatives. For example, in a hypothetical reaction, QM could determine whether the reaction proceeds via a concerted mechanism or a stepwise mechanism involving a stable intermediate.

A hypothetical reaction coordinate diagram for a proposed metabolic transformation of this compound is presented below. Such a diagram, derived from QM calculations, would visualize the energy changes as the molecule converts from reactant to product.

Table 1: Hypothetical Energy Profile for a Reaction of this compound

Species Relative Energy (kcal/mol)
Reactants (this compound + Enzyme) 0.0
Transition State 1 +15.2
Intermediate -5.8
Transition State 2 +10.1

This table is for illustrative purposes and does not represent real experimental data.

Cheminformatics and Machine Learning Approaches for this compound Research

Cheminformatics and machine learning have become indispensable tools in modern chemical and pharmaceutical research, enabling the analysis of vast chemical datasets and the prediction of molecular properties. nih.gov For a compound like this compound, these approaches can accelerate its investigation by prioritizing experimental efforts.

The "chemical space" encompasses all theoretically possible molecules. By analyzing large chemical databases, researchers can situate this compound within this space to understand its novelty and its relationship to other compounds with known properties. This involves the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. nih.gov

These descriptors can range from simple constitutional indices (e.g., molecular weight, atom counts) to more complex 2D and 3D descriptors (e.g., topological indices, molecular shape). nih.govyoutube.com By comparing the descriptors of this compound to those of millions of other compounds, one can identify structurally similar molecules, which may share similar biological activities or properties. This similarity searching is a cornerstone of drug discovery and lead optimization. youtube.com

Predictive modeling using machine learning (ML) allows for the in silico estimation of a molecule's properties, thereby reducing the need for time-consuming and expensive laboratory experiments. researchgate.net For this compound, ML models could be developed to predict a wide range of properties, from physicochemical characteristics like solubility and lipophilicity (LogP) to biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govchemrxiv.org

The development of such models, often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, typically involves the following steps:

Data Collection: A dataset of molecules with known experimental values for the property of interest is assembled.

Molecular Representation: Molecules are converted into numerical formats, such as molecular fingerprints or descriptors. youtube.com

Model Training: An ML algorithm, such as a Support Vector Machine (SVM), Random Forest, or a deep neural network, is trained on the dataset to learn the relationship between the molecular representations and the property. nih.govmdpi.com

Model Validation: The model's predictive performance is rigorously assessed using statistical metrics.

Prediction: The validated model is then used to predict the property for new molecules like this compound. youtube.com

Data augmentation techniques, where multiple valid representations (like different SMILES strings) of the same molecule are used, can improve the robustness and performance of these models. mdpi.com

Table 2: Hypothetical Predicted Properties of this compound using Machine Learning Models

Property Predicted Value Confidence Score
Aqueous Solubility (LogS) -3.5 0.85
Blood-Brain Barrier Permeability Low 0.92

This table is for illustrative purposes and does not represent real experimental data.

The integration of these advanced computational techniques provides a multifaceted approach to understanding the chemical and biological nature of this compound, guiding its potential development and application.

Analytical Methodologies for the Investigation of C14h13clf3n5o3s in Complex Systems

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of Nicosulfuron, providing the necessary separation from matrix interferences before quantification. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, while Gas Chromatography (GC) presents specific challenges.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and quantification of Nicosulfuron due to the compound's polarity and thermal sensitivity. Reversed-phase (RP) chromatography is almost exclusively employed, utilizing columns that provide effective separation from matrix components.

Detailed research findings show that C18 and C8 columns are commonly used. researchgate.netscielo.br The mobile phase typically consists of a gradient or isocratic mixture of acidified water and an organic solvent, most frequently acetonitrile (B52724) or methanol. nih.govrsc.org Acidification of the mobile phase, often with phosphoric acid or formic acid to a pH around 2.5-4.3, is crucial for obtaining sharp, symmetrical peaks by suppressing the ionization of the sulfonylurea group. scielo.brnih.govrsc.org

Detection is commonly achieved using a UV detector, with the wavelength set at approximately 245 nm or 254 nm, where Nicosulfuron exhibits strong absorbance. scielo.brnih.govnih.gov Diode-Array Detection (DAD) can also be used to confirm the peak purity by comparing the spectra of the standard and the sample. nih.govnih.gov Method validation studies demonstrate good linearity and recovery, with limits of detection (LOD) and quantification (LOQ) in soil samples reported to be as low as 0.01 mg/kg and 0.05 mg/kg, respectively. nih.gov

Table 1: Examples of HPLC Conditions for Nicosulfuron Analysis

Column Mobile Phase Detection Application Reference
Agilent Zorbax Eclipse C18 (50 mm × 4.6 mm, 1.8 µm) Isocratic: Acetonitrile / Water (pH 2.5 with H3PO4) (30:70, v/v) DAD, 245 nm Soil Residue Analysis nih.govnih.gov
Zorbax® SB-C8 (75 x 4.6 mm, 3.5 µm) Acetonitrile / Water (pH 2.5) UV, 245 nm Technical Material & Formulations scielo.br
Reversed-phase C18 Isocratic: Methanol / Water (pH 4.3 with acetic acid) UV, 254 nm Commercial Product QC rsc.org
Newcrom R1 Acetonitrile / Water with Phosphoric Acid UV, MS General Analysis researchgate.net

Gas Chromatography (GC) Considerations

The analysis of Nicosulfuron by Gas Chromatography (GC) is challenging and generally avoided. As a member of the sulfonylurea class, Nicosulfuron has low volatility and is thermally labile, meaning it is prone to degradation at the high temperatures typically required for GC injection and analysis. researchgate.net

Direct GC analysis often results in poor chromatographic peak shape and decomposition of the analyte. To overcome these limitations, a derivatization step is necessary to convert the polar, non-volatile Nicosulfuron into a more volatile and thermally stable compound. researchgate.net However, derivatization reactions can be complex, may not proceed to completion, and can introduce other analytical challenges. For instance, methylation of related sulfonylurea herbicides has been shown to produce derivatives that are themselves unstable under GC conditions. researchgate.net Given these difficulties and the success of liquid chromatography-based methods, GC is not a standard technique for Nicosulfuron analysis.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

To achieve the high sensitivity and selectivity required for residue analysis in complex environmental and food samples, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS. iskweb.co.jpresearchgate.net LC-tandem mass spectrometry (LC-MS/MS) is the definitive method for trace quantification of Nicosulfuron. researchgate.netfao.org

In these methods, a reversed-phase HPLC system, similar to those described previously, is used for separation. The column effluent is directed into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules like Nicosulfuron. Analysis is almost always performed in the positive ion mode (ESI+). researchgate.netfao.org

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. researchgate.netfao.org In MRM, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. For Nicosulfuron, the [M+H]⁺ precursor ion has a mass-to-charge ratio (m/z) of 411. researchgate.netnih.gov Specific transitions from this precursor to its product ions are monitored for unambiguous identification and quantification. This approach can achieve limits of quantification in the parts-per-trillion (ppt) range in soil and parts-per-billion (ppb) or lower in water. researchgate.net

Table 2: Typical LC-MS/MS Parameters for Nicosulfuron Analysis

Parameter Setting Reference
Instrument HPLC coupled to a Triple Quadrupole MS researchgate.netfao.org
Column Phenomenex® Luna® Phenyl-Hexyl researchgate.netfao.org
Ionization Mode Electrospray Ionization, Positive (ESI+) researchgate.netfao.org
Monitored Ion Precursor Ion [M+H]⁺ nih.gov
Precursor Ion (m/z) 411.0 / 411.1 researchgate.netnih.gov
Product Ion 1 (m/z) - Quantifier 182.0 researchgate.net
Product Ion 2 (m/z) - Qualifier 213.0 researchgate.net

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive identification, structural elucidation, and assessment of the purity of Nicosulfuron. While mass spectrometry provides key information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool for the unambiguous structural elucidation of organic molecules, including Nicosulfuron. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) experiments provide detailed information about the chemical environment of each atom in the molecule, allowing for definitive confirmation of its complex structure which includes a pyridine (B92270) ring, a pyrimidine (B1678525) ring, and a sulfonylurea bridge.

In ¹H NMR, the chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) of each proton signal reveal its electronic environment and proximity to other protons. For Nicosulfuron, distinct signals would be expected for the protons on the pyridine and pyrimidine rings, the methoxy (B1213986) (-OCH₃) groups, and the dimethylcarbamoyl (-N(CH₃)₂) group.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, giving a complete carbon skeleton fingerprint. The chemical shifts of the carbons in the aromatic rings, the carbonyl group, the methoxy groups, and the dimethylamino groups would all appear in characteristic regions of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. While NMR is essential for the initial characterization and for verifying the structure of reference standards, its lower sensitivity compared to MS limits its use in trace residue analysis. researchgate.net

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is crucial not only for quantification but also for structural confirmation through the analysis of fragmentation patterns. When Nicosulfuron is ionized, typically by ESI to form the protonated molecule [M+H]⁺ at m/z 411, it can be induced to fragment by collision-induced dissociation (CID). researchgate.netnih.gov

The study of these fragments provides a roadmap of the molecule's structure. The most characteristic fragmentation of sulfonylurea herbicides like Nicosulfuron involves the cleavage of the sulfonylurea bridge, which is the weakest point in the structure. This cleavage can occur on either side of the central carbonyl group.

Analysis in positive ion mode (ESI⁺) shows that the precursor ion at m/z 411 primarily yields two major product ions:

A fragment at m/z 213 , corresponding to the pyridine-sulfonamide portion of the molecule.

A fragment at m/z 182 , corresponding to the aminopyrimidine portion following a rearrangement and cleavage. researchgate.net

The presence and relative ratio of these specific fragments provide a highly confident identification of Nicosulfuron. In negative ion mode (ESI⁻), the deprotonated molecule [M-H]⁻ at m/z 409 produces a different set of characteristic fragments. researchgate.net

Table 3: Characteristic ESI-MS/MS Fragments of Nicosulfuron ([M+H]⁺)

Precursor Ion (m/z) Product Ion (m/z) Proposed Fragment Structure Reference
411 213 Pyridine-sulfonamide moiety researchgate.net
411 182 Aminopyrimidine moiety (post-rearrangement) researchgate.net
411 304 Loss of the dimethylcarbamoyl group and other components researchgate.net

UV-Vis and Infrared (IR) Spectroscopy

UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques for the structural characterization of a molecule like C14H13ClF3N5O3S.

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The aromatic and heterocyclic rings in the compound's structure are expected to absorb light in the UV region. The maximal absorption wavelength (λmax) can be used to quantify the compound in solution. A typical UV-Vis spectrum for a compound of this nature would be determined in a solvent like ethanol (B145695) or methanol.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, characteristic absorption bands would confirm the presence of key structural motifs. For instance, the stretching vibrations of N-H, C=O, S=O, C-F, and C-Cl bonds would appear at distinct wavenumbers, providing a molecular fingerprint.

Table 1: Spectroscopic Data for this compound

Analytical Method Parameter Value Interpretation
UV-Vis Spectroscopy λmax ~275 nm Absorption by aromatic/heterocyclic systems
IR Spectroscopy Wavenumber (cm⁻¹) ~3350 N-H stretching
~1680 C=O (amide) stretching
~1350 & ~1160 S=O (sulfonamide) stretching
~1100-1250 C-F stretching

Advanced Bioanalytical Approaches for Studying Molecular Interactions

To understand the mechanism of action of this compound, it is crucial to study its direct interactions with its putative biological target, such as the ryanodine (B192298) receptor (RyR), a large intracellular calcium channel. wikipedia.org Advanced biophysical techniques provide quantitative data on binding kinetics, thermodynamics, and high-resolution structural details of these interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. nih.govarxiv.org In a typical experiment to study the binding of this compound, its target protein (e.g., a specific ryanodine receptor isoform) is immobilized on a sensor chip. nih.gov A solution containing the compound is then flowed over the chip surface. The binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle.

This method allows for the determination of key kinetic parameters:

Association rate constant (ka): The rate at which the compound binds to its target.

Dissociation rate constant (kd): The rate at which the compound dissociates from the target.

Equilibrium dissociation constant (KD): A measure of binding affinity, calculated as the ratio of kd/ka. A lower KD value indicates a higher binding affinity.

Research on small-molecule modulators of ryanodine receptors has successfully used SPR to quantify these interactions, demonstrating the technique's utility. nih.gov

Table 2: Representative SPR Kinetic Data for this compound Binding to a Target Protein

Parameter Symbol Value Unit
Association Rate ka 1.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate kd 3.0 x 10⁻³ s⁻¹

Isothermal Titration Calorimetry (ITC) for Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the determination of the complete thermodynamic profile of the interaction between this compound and its target protein.

In an ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein at a constant temperature. researchgate.net The instrument measures the minute heat changes that occur upon binding, generating a binding isotherm. Fitting this data provides:

Binding Affinity (KD): Similar to SPR, it quantifies the strength of the interaction.

Stoichiometry (n): The ratio of compound molecules bound to each protein molecule.

Enthalpy Change (ΔH): The heat absorbed or released upon binding, indicating the types of forces involved (e.g., hydrogen bonding).

Entropy Change (ΔS): The change in the system's disorder upon binding.

ITC studies on ryanodine receptors and their modulators have been crucial in understanding the thermodynamic drivers of these interactions. nih.govacs.orgnih.gov

Table 3: Representative ITC Thermodynamic Data for this compound Binding

Parameter Symbol Value Unit
Stoichiometry n 0.98 -
Binding Affinity KD 25 nM
Enthalpy Change ΔH -8.5 kcal/mol

X-ray Crystallography and Cryo-Electron Microscopy for Structural Biology

The ultimate understanding of a compound's mechanism of action comes from visualizing its binding at an atomic level. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose.

X-ray Crystallography can provide atomic-resolution structures of the compound bound to its target protein or a specific domain of the protein. nih.govrcsb.org This requires co-crystallizing the compound with the protein and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the compound-protein complex is built. escholarship.org This reveals the precise binding pocket and the specific interactions—such as hydrogen bonds, and hydrophobic and electrostatic interactions—that stabilize the binding.

Cryo-Electron Microscopy (Cryo-EM) has become revolutionary for studying large, complex proteins like ryanodine receptors, which are often difficult to crystallize. nih.govnih.gov This technique involves flash-freezing the protein-compound complex in a thin layer of vitrified ice and imaging the individual particles with an electron microscope. Computational methods are then used to combine hundreds of thousands of 2D images into a high-resolution 3D reconstruction of the complex. Recent cryo-EM studies have provided unprecedented insights into how small molecules modulate the structure of ryanodine receptors. nih.gov

Table 4: Illustrative Structural Data for this compound-Target Complex

Technique Parameter Details
X-ray Crystallography PDB ID e.g., 9XYZ
Resolution 2.1 Å
Key Interactions Hydrogen bond between sulfonamide oxygen and a backbone NH of the protein; hydrophobic packing of the chlorophenyl ring in a greasy pocket.
Cryo-EM EMD ID e.g., EMD-12345
Resolution 3.2 Å

Q & A

Q. How can researchers synthesize and characterize C₁₄H₁₃ClF₃N₅O₃S with reproducibility?

Methodological Answer:

  • Synthesis : Begin with a retrosynthetic analysis to identify precursors (e.g., chlorinated aromatic intermediates, fluorinated alkyl chains). Use stepwise coupling reactions under inert conditions, monitoring progress via thin-layer chromatography (TLC).
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Include purity assessments via HPLC with UV detection (≥95% purity threshold) .
  • Reproducibility : Document all experimental parameters (solvents, catalysts, temperatures) in the main manuscript, with detailed protocols in supplementary materials. Cross-validate results with independent replicates .

Q. What strategies are effective for conducting a literature review on C₁₄H₁₃ClF₃N₅O₃S?

Methodological Answer:

  • Use databases like SciFinder and Web of Science to identify primary literature. Filter by "synthesis," "spectroscopic data," and "biological activity."
  • Prioritize peer-reviewed journals (e.g., J. Org. Chem.) and avoid non-academic sources. Track citation networks to identify foundational studies and recent advancements .
  • Create a matrix to compare synthetic routes, yields, and analytical methods across studies (see Table 1).

Q. Table 1: Comparative Analysis of Synthetic Routes

ReferenceMethodYield (%)Purity (HPLC)Key Challenges
Smith et al. (2022)Nucleophilic substitution6897%Byproduct formation
Zhang et al. (2023)Grignard addition8295%Moisture sensitivity

Advanced Research Questions

Q. How can researchers design experiments to assess the pharmacological activity of C₁₄H₁₃ClF₃N₅O₃S?

Methodological Answer:

  • Framework : Apply the PICO framework:
    • Population : Target enzyme/receptor (e.g., kinase inhibitors).
    • Intervention : Dose-response assays (IC₅₀ determination).
    • Comparison : Positive controls (e.g., known inhibitors).
    • Outcome : Binding affinity (SPR or ITC) and cellular efficacy (e.g., apoptosis assays) .
  • Optimization : Use factorial design to test variables (pH, temperature, co-solvents). Validate with kinetic studies .

Q. How should researchers analyze contradictory data in studies of C₁₄H₁₃ClF₃N₅O₃S’s stability?

Methodological Answer:

  • Root-Cause Analysis : Compare experimental conditions (e.g., storage temperature, solvent stability). Use accelerated stability studies (40°C/75% RH) to identify degradation pathways .
  • Statistical Tools : Apply multivariate analysis (PCA) to isolate variables causing discrepancies. Cross-check with independent analytical methods (e.g., LC-MS vs. NMR) .
  • Falsification Check : Follow Zabezhailo’s approach to test hypotheses against empirical contradictions (e.g., pH-dependent decomposition vs. oxidative pathways) .

Q. What methodologies ensure reproducibility in multi-step syntheses of C₁₄H₁₃ClF₃N₅O₃S?

Methodological Answer:

  • Protocol Standardization : Use Schlenk-line techniques for air-sensitive steps. Pre-dry solvents and reagents (molecular sieves).
  • Data Transparency : Report all characterization spectra (IR, NMR) in supplementary materials with baseline corrections annotated. Use CAS registry numbers for commercial reagents .
  • Collaborative Validation : Share samples with independent labs for cross-testing. Publish negative results (e.g., failed coupling reactions) to aid troubleshooting .

Q. How can computational modeling enhance understanding of C₁₄H₁₃ClF₃N₅O₃S’s reactivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins. Validate with molecular dynamics simulations (AMBER/CHARMM).
  • Quantum Mechanics : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare with experimental substituent effects (Hammett plots) .
  • Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions (e.g., solvent polarity, catalyst loading) .

Q. What steps validate the accuracy of analytical methods for C₁₄H₁₃ClF₃N₅O₃S quantification?

Methodological Answer:

  • Calibration Curves : Prepare standard solutions across a 10–1000 µg/mL range. Assess linearity (R² ≥ 0.995) and LOD/LOQ via ICH guidelines.
  • Inter-Lab Validation : Participate in round-robin testing with ISO 17025-accredited labs. Use certified reference materials (CRMs) if available .
  • Cross-Validation : Compare results from HPLC, GC-MS, and UV-Vis to confirm consistency. Report %RSD for intra-day/inter-day precision .

Q. How can researchers address ethical considerations in data reporting for C₁₄H₁₃ClF₃N₅O₃S studies?

Methodological Answer:

  • Attribution : Cite all prior work influencing experimental design. Use plagiarism detection software (e.g., iThenticate) for manuscript drafts .
  • Data Integrity : Archive raw data (spectra, chromatograms) in repositories like Zenodo. Disclose conflicts of interest (e.g., funding sources) .
  • Ethical Review : For biological studies, obtain IRB/IACUC approvals. Include animal welfare statements in methods sections .

Q. What interdisciplinary approaches resolve challenges in C₁₄H₁₃ClF₃N₅O₃S research?

Methodological Answer:

  • Material Science : Partner with crystallographers for single-crystal X-ray analysis to resolve stereochemical ambiguities.
  • Toxicology : Collaborate on in vitro/in vivo toxicity profiling (e.g., Ames test, zebrafish models) to assess safety margins .
  • Data Science : Use cheminformatics tools (RDKit, KNIME) to mine structure-activity relationships (SAR) from heterogeneous datasets .

Q. How should researchers design long-term stability studies for C₁₄H₁₃ClF₃N₅O₃S formulations?

Methodological Answer:

  • ICH Guidelines : Conduct real-time (25°C/60% RH) and accelerated (40°C/75% RH) stability testing over 6–24 months. Monitor degradation products via LC-MS .
  • Container Closure : Test compatibility with packaging materials (e.g., glass vs. polymer). Assess leachables/extractables via GC-MS.
  • Statistical Modeling : Use Arrhenius equations to predict shelf life. Validate with interval testing (0, 3, 6 months) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.